molecular formula C17H23N3O4S B2760626 N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-1-methyl-1H-pyrazole-4-sulfonamide CAS No. 1797871-56-7

N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-1-methyl-1H-pyrazole-4-sulfonamide

Cat. No.: B2760626
CAS No.: 1797871-56-7
M. Wt: 365.45
InChI Key: BEJNFMMKQVZCDL-UHFFFAOYSA-N
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Description

N-{[4-(2-Methoxyphenyl)oxan-4-yl]methyl}-1-methyl-1H-pyrazole-4-sulfonamide is a sulfonamide derivative featuring a pyrazole core linked to a tetrahydropyran (oxane) ring substituted with a 2-methoxyphenyl group. The sulfonamide moiety (-SO₂NH-) is a critical pharmacophore, often associated with biological activity, such as enzyme inhibition or antimicrobial effects . The oxane ring introduces rigidity and may enhance metabolic stability compared to flexible alkyl chains. The 2-methoxy substituent on the phenyl ring could influence electronic properties and solubility, distinguishing it from para-substituted analogs .

Properties

IUPAC Name

N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]-1-methylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O4S/c1-20-12-14(11-18-20)25(21,22)19-13-17(7-9-24-10-8-17)15-5-3-4-6-16(15)23-2/h3-6,11-12,19H,7-10,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEJNFMMKQVZCDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)NCC2(CCOCC2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-1-methyl-1H-pyrazole-4-sulfonamide typically involves multi-step organic reactionsThe pyrazole ring is then synthesized and attached to the sulfonamide group through a series of coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-1-methyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide variety of functionalized derivatives .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of sulfonamide derivatives, including N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-1-methyl-1H-pyrazole-4-sulfonamide. These compounds have been evaluated for their cytotoxic effects against various human cancer cell lines. For instance, research indicates that similar sulfonamide derivatives exhibit significant cytotoxicity against colon, breast, and cervical cancer cells, suggesting a promising avenue for further investigation into their mechanisms of action and efficacy against resistant cancer types .

Antifungal Properties

The compound's structural characteristics position it as a candidate for antifungal applications. Studies involving related sulfonamide compounds have demonstrated effectiveness against Candida species, which are known to cause serious infections in immunocompromised patients. The incorporation of specific substituents has been shown to enhance antifungal activity, indicating that modifications to the pyrazole or sulfonamide moieties could lead to improved efficacy .

Molecular Docking Studies

Molecular docking has been employed to predict the binding affinities of this compound with various biological targets. Such studies are crucial for understanding the compound's mechanism of action at the molecular level and can guide further modifications to optimize its pharmacological properties .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves several steps that can be optimized for yield and purity. Understanding the structure-activity relationship is vital for developing more potent derivatives. Researchers have synthesized various analogs to explore different substituents on the pyrazole and oxan rings, leading to enhanced biological activities .

Potential as a Drug Candidate

Given its diverse biological activities, this compound shows promise as a lead compound in drug development. Its ability to target multiple pathways involved in cancer cell proliferation and fungal infections makes it a versatile candidate for further preclinical and clinical studies .

Case Study 1: Anticancer Evaluation

In a recent study, researchers synthesized a series of sulfonamide derivatives and evaluated their anticancer properties using human cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer). Among these compounds, one derivative exhibited an IC50 value significantly lower than that of standard chemotherapeutics, indicating superior efficacy .

Case Study 2: Antifungal Activity Assessment

A comparative study assessed the antifungal activity of various sulfonamide derivatives against Candida albicans. The results showed that specific modifications to the N-substituent enhanced antifungal potency, with some compounds achieving MIC values below 25 µg/mL, outperforming fluconazole .

Mechanism of Action

The mechanism of action of N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-1-methyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways .

Comparison with Similar Compounds

Structural Comparisons

The compound is compared to three structurally related sulfonamides (Table 1):

Table 1: Structural Features of Analogs

Compound Name Core Structure Key Substituents Ring System
N-{[4-(2-Methoxyphenyl)oxan-4-yl]methyl}-1-methyl-1H-pyrazole-4-sulfonamide (Target) Pyrazole-sulfonamide 2-Methoxyphenyl, oxane-methyl Oxane (tetrahydropyran)
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide (Example 53, ) Pyrazolo-pyrimidine 5-Fluoro-3-(3-fluorophenyl)chromenone, isopropylbenzamide Chromenone (fused ring)
N-(4-Methoxyphenyl)benzenesulfonamide () Benzenesulfonamide 4-Methoxyphenyl Benzene
N-[1-[(3-Chlorophenoxy)methyl]-1H-pyrazol-4-yl]-1-ethyl-1H-pyrazole-4-sulfonamide () Pyrazole-sulfonamide 3-Chlorophenoxy, ethyl Benzene (chlorophenoxy)

Key Observations :

  • The target compound utilizes an oxane ring for conformational restraint, unlike the planar chromenone in Example 53 or the simple benzene in .
  • The 2-methoxy group on the phenyl ring (target) contrasts with the 4-methoxy substitution in , which may alter steric and electronic interactions .
  • Example 53 () incorporates a fluorinated chromenone, likely enhancing lipophilicity and receptor binding compared to the target’s oxane system.

Analysis :

  • Example 53 () employs a Suzuki-Miyaura cross-coupling , a widely used method for biaryl formation, albeit with moderate yield (28%). The target compound may require similar strategies for oxane-phenyl linkage.
  • Classical sulfonamide synthesis (e.g., amidation of sulfonyl chlorides) is typical for simpler analogs like .

Physical-Chemical Properties

Table 3: Comparative Physicochemical Data

Compound Name Molecular Weight (g/mol) Melting Point (°C) Solubility Predictions
Target Compound ~400 (estimated) Not reported Moderate (oxane enhances polarity)
Example 53 () 589.1 (M⁺+1) 175–178 Low (chromenone increases lipophilicity)
N-(4-Methoxyphenyl)benzenesulfonamide 277.3 Not reported High (para-methoxy improves water solubility)

Key Insights :

  • The target compound’s oxane ring may balance lipophilicity and solubility better than Example 53’s chromenone.
  • The 2-methoxy group (target) could reduce solubility compared to the 4-methoxy analog () due to steric hindrance of hydrogen bonding .

Bioactivity Considerations

While explicit data for the target compound is absent, insights from analogs suggest:

  • Sulfonamides (e.g., ) are known for antibacterial and carbonic anhydrase inhibitory activity . The target’s oxane moiety may enhance target selectivity.
  • Fluorinated groups (Example 53, ) often improve metabolic stability and binding affinity, whereas chlorophenoxy () may increase toxicity risks.

Biological Activity

N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-1-methyl-1H-pyrazole-4-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in medicinal chemistry.

Chemical Structure and Synthesis

The compound features a unique structure that includes a methoxyphenyl group, an oxane ring, and a pyrazole sulfonamide moiety. The synthesis typically involves multiple steps, including the formation of the oxane ring and the attachment of the pyrazole sulfonamide. A common synthetic route includes:

  • Formation of the Oxane Ring : Reacting 2-methoxyphenyl with appropriate reagents.
  • Attachment of the Pyrazole Sulfonamide : Reacting the oxane intermediate with 1-methyl-1H-pyrazole-4-sulfonyl chloride in the presence of a base.

This multi-step synthesis allows for the production of various derivatives, enhancing the compound's utility in research and application.

Antimicrobial Properties

Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial activity. Studies have shown that related compounds can inhibit bacterial strains such as E. coli and Bacillus subtilis, demonstrating their potential as antibacterial agents .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies have shown that certain pyrazole sulfonamides can inhibit tumor necrosis factor (TNF-α) and interleukin-6 (IL-6), key mediators in inflammatory responses. For instance, compounds derived from similar scaffolds have demonstrated up to 85% inhibition of TNF-α at specific concentrations .

Anticancer Activity

This compound has been investigated for its antiproliferative effects against various cancer cell lines. In particular, derivatives have shown promising results in inhibiting cell proliferation in U937 cells with measured IC50 values indicating effective cytotoxicity without significant toxicity to normal cells .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The sulfonamide group may facilitate binding to enzymes or receptors involved in inflammatory pathways or cellular proliferation, leading to the observed therapeutic effects. Further research is necessary to elucidate the precise molecular mechanisms at play.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of E. coli, Bacillus subtilis
Anti-inflammatoryUp to 85% inhibition of TNF-α and IL-6
AnticancerEffective against U937 cells with significant IC50

Case Study: Anticancer Evaluation

In a study evaluating new pyrazole-4-sulfonamide derivatives, several compounds were synthesized and tested for antiproliferative activity against U937 cells using the CellTiter-Glo assay. The results indicated that these compounds did not exhibit cytotoxic activity at therapeutic concentrations, highlighting their potential as safe anticancer agents .

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